4-Chloro-2-fluoro-3-methoxyaniline
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Overview
Description
4-Chloro-2-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . It is a derivative of aniline, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Anilines are aromatic amines. They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
The mode of action of anilines is highly dependent on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Anilines can be involved in various biochemical pathways. For instance, they can undergo metabolic reactions catalyzed by cytochrome P450 enzymes in the liver .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of anilines depend on their specific structures. Factors such as lipophilicity, molecular size, and ionization state can influence their pharmacokinetics .
Result of Action
The molecular and cellular effects of anilines can vary widely, from inducing enzyme activity to causing DNA damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of anilines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methoxyaniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-fluoro-3-nitrobenzene with methanol in the presence of a reducing agent such as iron powder or tin chloride under acidic conditions . The reaction proceeds through the reduction of the nitro group to an amino group, followed by methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, optimizing reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxyaniline: Similar structure but lacks the fluoro substituent.
2-Fluoro-4-methoxyaniline: Similar structure but lacks the chloro substituent.
3-Chloro-4-methoxyaniline: Similar structure but with different positioning of substituents.
Uniqueness
4-Chloro-2-fluoro-3-methoxyaniline is unique due to the specific combination of chloro, fluoro, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWULCQRXSKPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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